Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate
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Overview
Description
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazole with a suitable carboxylate derivative under acidic or basic conditions. The reaction mixture is then subjected to cyclization to form the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound’s ability to interact with active residues of proteins such as ATF4 and NF-kB is crucial for its biological effects .
Comparison with Similar Compounds
Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its unique structural properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific fused ring system and its diverse range of applications in various scientific fields .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-5-9-3-2-7(6)11/h2-5H,1H3 |
InChI Key |
NSMPAKBTZNEHEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN=CN2N=C1 |
Origin of Product |
United States |
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